![molecular formula C14H8FN3 B2473508 4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile CAS No. 2366994-15-0](/img/structure/B2473508.png)

4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile, otherwise known as 4-FIPB, is a synthetic compound with a wide range of applications in life science research. This compound is a member of the imidazopyridine family, which is a class of heterocyclic compounds with a nitrogen atom in the ring structure. It is commonly used in laboratory experiments as a reagent, a catalyst, and a substrate. 4-FIPB has been found to be useful in a variety of biochemical and physiological processes, such as enzyme inhibition, protein folding, and DNA replication.

科学的研究の応用

Automated Radiosynthesis for Clinical Applications

One study focuses on the automated radiosynthesis of radiotracers used in imaging for clinical applications. The research emphasizes the production of [18F]FMISO and [18F]PM-PBB3 radiotracers by 18F-fluoroalkylation for imaging hypoxia and tau pathology, respectively, using an automated 18F-labeling synthesizer, demonstrating the compound's relevance in enhancing radiotracer synthesis for medical imaging (Ohkubo et al., 2021).

Synthesis and Characterization of Derivatives

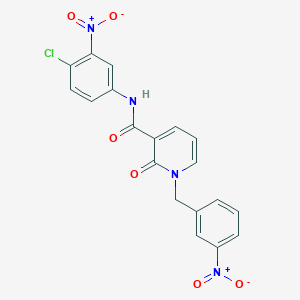

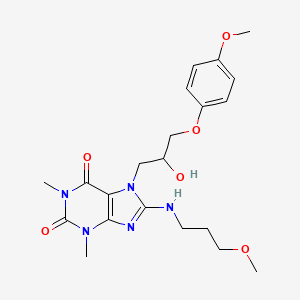

Research on the synthesis and characterization of benzamide derivatives related to "4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile" was presented, highlighting the process of obtaining new compounds through a series of reactions and their subsequent characterization using various analytical techniques, indicating the compound's utility in developing novel chemical entities (Achugatla et al., 2017).

Potential Anti-tumor Agents

Another study explored the synthesis of derivatives using 8-fluoro-1-benzosuberone as a starting material, leading to the creation of multiple derivatives with potential as anti-tumor agents. This research underlines the compound's applicability in the development of new anticancer drugs through structural modification and bioactivity screening (Gad, 2017).

Insecticidal Activity Evaluation

The insecticidal activities of tetrahydroimidazo[1,2-a]pyridine derivatives were evaluated, showing that the introduction of a fluoro group at certain positions can enhance activity against specific pests. This highlights the compound's potential in developing new insecticides through strategic structural modification (Zhang et al., 2010).

作用機序

Target of Action

The primary target of 4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.

Mode of Action

The compound interacts with its target, the CYP51 protein, through a process known as molecular docking . This interaction inhibits the function of the CYP51 protein, leading to disruption in the biosynthesis of sterols. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of the CYP51 protein affects the sterol biosynthesis pathway . This disruption can lead to a deficiency in essential sterols, affecting the integrity and function of cell membranes. The downstream effects of this disruption are complex and depend on the specific biological context.

Result of Action

The molecular and cellular effects of the action of this compound are largely determined by its inhibition of the CYP51 protein and the resulting disruption of sterol biosynthesis . This can lead to a range of effects, from changes in cell membrane properties to potential cell death.

特性

IUPAC Name |

4-(8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FN3/c15-12-2-1-7-18-9-13(17-14(12)18)11-5-3-10(8-16)4-6-11/h1-7,9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSMRIGLQCMNLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=C1)F)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-N-(1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide](/img/structure/B2473430.png)

![3-(4-Methoxy-phenyl)-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2473432.png)

![N-[4-(dimethylamino)phenyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2473434.png)

![Tert-butyl (1R,8S)-10-benzyl-10,12-diazatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-12-carboxylate](/img/structure/B2473435.png)

![N-(3-isopropoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2473436.png)

![(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2473441.png)

![[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine](/img/structure/B2473444.png)

![4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2473447.png)